

IN-1130: A Potent ALK5 Inhibitor for Fibrosis Research

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure, representing a significant challenge in modern medicine. The Transforming Growth Factor-beta (TGF- β) signaling pathway is a central mediator in the progression of fibrosis across various organs. **IN-1130** is a novel, potent, and highly selective small molecule inhibitor of the TGF- β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, **IN-1130** effectively blocks the canonical Smaddependent signaling cascade, a critical pathway in the initiation and progression of fibrotic diseases. Preclinical studies have demonstrated its efficacy in mitigating fibrosis in models of renal, pulmonary, and penile disease, highlighting its potential as a therapeutic agent. This document provides a comprehensive technical overview of **IN-1130**, including its mechanism of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols.

Introduction to Fibrosis and the TGF-β Pathway

Progressive fibrotic diseases contribute to a substantial portion of mortality worldwide, with limited effective treatments available. A common pathological feature is the overproduction and deposition of ECM components, such as collagen, which disrupts normal tissue architecture and function[1][2]. The TGF- β signaling pathway is a primary driver of this process[3][4].





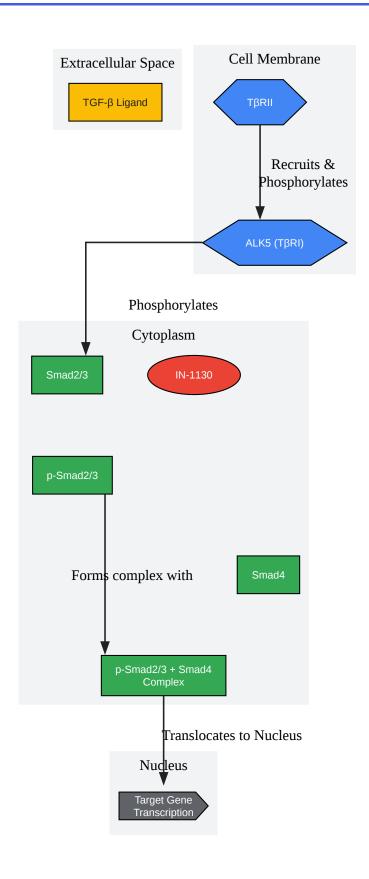


The canonical pathway is initiated when TGF- β binds to its type II receptor (T β RII), which then recruits and phosphorylates the type I receptor, ALK5[4][5]. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and fibronectin[4][5]. Given its central role, inhibiting the TGF- β /ALK5 pathway is a promising therapeutic strategy for a range of fibrotic conditions[1][6].

Mechanism of Action of IN-1130

IN-1130 is a selective inhibitor of the ALK5 kinase. It competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, Smad2 and Smad3. This targeted inhibition effectively halts the profibrotic signaling cascade initiated by TGF-β. Studies have shown that **IN-1130** suppresses TGF-β-stimulated Smad2 phosphorylation and its nuclear translocation in various cell lines[7] [8]. The high selectivity of **IN-1130** for ALK5 minimizes off-target effects, which is a critical consideration for therapeutic development[3].





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Caption: TGF- β signaling pathway and the inhibitory action of **IN-1130**.



Quantitative Data Presentation

The potency and preclinical efficacy of **IN-1130** have been quantified in several studies. The data below is summarized for clarity and comparison.

Table 1: In Vitro Potency and Selectivity of IN-1130

Target Assay	IC50 Value	Source
ALK5-mediated Smad3 Phosphorylation	5.3 nM	[3][7]
ALK5 Phosphorylation of Casein	36 nM	[7]

| p38α Mitogen-Activated Protein Kinase | 4.3 μM |[7] |

Table 2: Summary of Preclinical In Vivo Studies of IN-1130 in Fibrosis Models



Fibrosis Model	Species	IN-1130 Dosage	Duration	Key Anti- Fibrotic Findings	Source
Renal Fibrosis (Unilateral Ureteral Obstruction)	Rat	10 and 20 mg/kg/day, IP	7 and 14 days	Significantl y reduced kidney collagen (hydroxypr oline), pSmad2, TGF-β1 mRNA, Type I Collagen mRNA, α- SMA, and fibronectin expression. [3][7]	[3]
Pulmonary Fibrosis (Bleomycin- induced)	Mouse	15, 25, or 50 mg/kg	Not Specified	Improved survival and histology; significantly reduced α -SMA and fibronectin mRNA expression.	[9]
Pulmonary Fibrosis (Adenovirus- TGF-β1)	Mouse	25 or 50 mg/kg	7 days	Improved survival and histology; reduced α- SMA, p- Smad2/3, and	[9]



Fibrosis Model	Species	IN-1130 Dosage	Duration	Key Anti- Fibrotic Source Findings
				fibronectin
				mRNA levels.
				[9]

| Peyronie's Disease (Adenovirus-TGF-β1) | Rat | Not Specified | 45 days | Induced regression of fibrotic plaque; reduced inflammatory cells, phospho-Smad2/3, and hydroxyproline content. [6] |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key preclinical fibrosis models used to evaluate **IN-1130**.

Protocol: Rat Model of Renal Fibrosis (Unilateral Ureteral Obstruction)

This model induces renal interstitial fibrosis by obstructing the urinary flow of one kidney.

- Animal Model: Male Sprague-Dawley rats are used.
- Surgical Procedure: Under anesthesia, a midline abdominal incision is made. The left ureter is located and ligated at two points with silk sutures. The incision is then closed.
- Treatment Groups:
 - Sham group: Undergoes the same surgical procedure without ureteral ligation.
 - UUO + Vehicle group: Receives daily intraperitoneal (IP) injections of saline.
 - UUO + IN-1130 groups: Receive daily IP injections of IN-1130 at 10 mg/kg or 20 mg/kg.
- Dosing and Duration: Treatment is administered daily for either 7 or 14 days post-surgery[3].
- Endpoint Analysis:

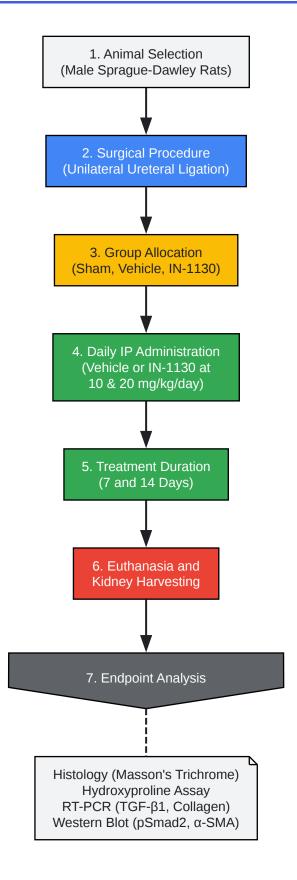
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- Tissue Collection: At the end of the treatment period, animals are euthanized, and the obstructed kidneys are harvested.
- Histology: Kidney sections are stained with Masson's trichrome to assess collagen deposition and overall fibrosis.
- Biochemical Analysis: Total kidney collagen is quantified by measuring the hydroxyproline content[3].
- Gene Expression: RNA is extracted from kidney tissue, and levels of TGF-β1 and Type I collagen mRNA are measured using RT-PCR.
- Protein Analysis: Western blotting is used to measure levels of phosphorylated Smad2 (pSmad2), alpha-smooth muscle actin (α-SMA), and fibronectin[3].





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Caption: Experimental workflow for the UUO model of renal fibrosis.



Protocol: Mouse Model of Pulmonary Fibrosis (Bleomycin-Induced)

This is a widely used model where a single instillation of the chemotherapeutic agent bleomycin induces lung injury and subsequent fibrosis.

- Animal Model: C57BL/6 mice are commonly used.
- Induction of Fibrosis: Mice are anesthetized, and a single dose of bleomycin (dissolved in sterile saline) is administered via intratracheal injection. Control animals receive saline only.
- Treatment Groups:
 - Control + Vehicle group.
 - Bleomycin + Vehicle group.
 - Bleomycin + IN-1130 groups: Receive IP or oral administration of IN-1130 at specified doses (e.g., 15, 25, 50 mg/kg)[9].
- Dosing and Duration: Treatment typically begins on the same day or one day after bleomycin administration and continues daily for 14 to 21 days.
- Endpoint Analysis:
 - Survival: Monitor and record animal survival throughout the study.
 - Histology: Lungs are harvested, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome is performed to assess inflammation and fibrosis (Ashcroft score).
 - Immunohistochemistry: Staining for α -SMA is used to identify myofibroblasts[9].
 - Biochemical Analysis: Lung hydroxyproline content is measured to quantify total collagen deposition.
 - Gene and Protein Expression: Analysis of fibronectin, p-Smad2/3, and Proliferating Cell Nuclear Antigen (PCNA) via RT-PCR and/or Western blot[9].



Conclusion and Future Directions

IN-1130 has demonstrated significant anti-fibrotic potential in a variety of robust preclinical models. Its high potency and selectivity for ALK5 make it a compelling candidate for therapeutic development. By effectively inhibiting the central TGF-β/Smad signaling pathway, **IN-1130** addresses a core mechanism underlying the progression of fibrotic diseases.

Future research should focus on long-term safety and toxicology studies, pharmacokinetic and pharmacodynamic profiling across different species, and eventual evaluation in clinical trials for diseases such as idiopathic pulmonary fibrosis (IPF), chronic kidney disease, and non-alcoholic steatohepatitis (NASH). The comprehensive data gathered to date provides a strong rationale for advancing **IN-1130** into the next stages of drug development, offering hope for new treatments for patients with debilitating fibrotic conditions.

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References

- 1. Progressive transforming growth factor beta1-induced lung fibrosis is blocked by an orally active ALK5 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting fibrosis: mechanisms and clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. IN-1130, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IN-1130, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]



- 8. An novel inhibitor of TGF-β type I receptor, IN-1130, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace at EWHA: Anti-fibrotic Effects of IN-1130, a Transforming Growth Factor β1 Type I Receptor Kinase (ALK5) Inhibitor, on Pulmonary Fibrosis [dspace.ewha.ac.kr]
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